molecular formula C12H9ClN2S B15217359 Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- CAS No. 135718-54-6

Imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)-

Cat. No.: B15217359
CAS No.: 135718-54-6
M. Wt: 248.73 g/mol
InChI Key: HWTDQUGDJPNZEC-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazole derivatives are a class of heterocyclic compounds characterized by a fused imidazole and thiazole ring system. The compound 2-chloro-6-(4-methylphenyl)imidazo[2,1-b]thiazole features a chloro substituent at position 2 and a 4-methylphenyl group at position 6. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic rings may influence its electronic profile, solubility, and binding affinity in biological systems.

Properties

CAS No.

135718-54-6

Molecular Formula

C12H9ClN2S

Molecular Weight

248.73 g/mol

IUPAC Name

2-chloro-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C12H9ClN2S/c1-8-2-4-9(5-3-8)10-6-15-7-11(13)16-12(15)14-10/h2-7H,1H3

InChI Key

HWTDQUGDJPNZEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(SC3=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones in the presence of a base, leading to the formation of the imidazo[2,1-b]thiazole core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where the initial reaction of aminothiazole with a haloketone is followed by subsequent steps to form the final product without isolating intermediates .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation and Reduction: The imidazo[2,1-b]thiazole core can be subjected to oxidation or reduction reactions to modify its electronic properties and biological activity.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted imidazo[2,1-b]thiazoles with various functional groups replacing the chlorine atom.
  • Oxidized or reduced derivatives of the imidazo[2,1-b]thiazole core.

Scientific Research Applications

Mechanism of Action

The biological activity of imidazo[2,1-b]thiazole, 2-chloro-6-(4-methylphenyl)- is attributed to its ability to interact with specific molecular targets. For example, it can inhibit enzymes or receptors involved in critical biological pathways, leading to antimicrobial or anticancer effects . The exact mechanism may involve binding to the active site of enzymes or interfering with DNA replication in cancer cells.

Comparison with Similar Compounds

Dihedral Angles and Planarity

  • 6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole ():
    • The imidazo[2,1-b]thiazole core is planar (RMS deviation: 0.003 Å), with the phenyl ring twisted by 5.65° relative to the fused ring system.
    • Similar planarity is observed in 6-(3-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole (dihedral angle: 6.0° ) .
    • In contrast, 2-isobutyl-6-(4-methoxyphenyl)-imidazo[2,1-b][1,3,4]thiadiazole () exhibits a smaller dihedral angle (4.52° ), suggesting enhanced conjugation due to the methoxy group’s electron-donating effects.

Crystal Packing and Intermolecular Interactions

  • 6-(4-Chlorophenyl)-2-isobutylimidazo[2,1-b][1,3,4]thiadiazole (): Stabilized by weak π–π interactions (centroid distance: 3.57 Å) and C–H⋯C contacts.
  • Imidazole-4-imines with 4-methylphenyl groups (): Packing dominated by C–H⋯N hydrogen bonds and π–π stacking (dihedral angle: ~56° between phenyl rings).

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility Trends
2-Chloro-6-(4-methylphenyl) derivative 2-Cl, 6-(4-MePh) Not reported Likely low (hydrophobic groups)
6-(4-Chlorophenyl)-3-methyl derivative 3-Me, 6-(4-ClPh) Not reported Moderate (polar Cl substituent)
2-Isobutyl-6-(4-MeOPh)-thiadiazole 2-isobutyl, 6-(4-MeOPh) Not reported Higher (methoxy enhances polarity)
6-(4-Methylphenyl)-2,3-dihydro derivative Partially saturated core Not reported Increased solubility (reduced aromaticity)

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (Cl, NO₂): Enhance anticancer and antibacterial activity but may reduce solubility .
  • Electron-Donating Groups (Me, MeO) : Improve solubility and bioavailability but may decrease potency against microbial targets .
  • Alkyl Chains (e.g., pentadecyl) : Increase lipophilicity, enhancing membrane penetration but risking cytotoxicity .

Chemical Reactions Analysis

Functionalization Reactions

Modifications at the 6-position (para-methylphenyl group) and 2-position (chlorine) are critical for tuning bioactivity:

  • Electrophilic substitution : Introducing electron-withdrawing (e.g., -F) or electron-donating (e.g., -OMe, -Me) groups at the phenyl ring enhances kinase inhibition. For example:

    • p-Fluoro substitution (compound 24d ) shows IC₅₀ values of 276 nM (BRAFwt) , 57 nM (V600E-BRAF) , and 87 nM (CRAF) .

    • p-Methoxy substitution (compound 24b ) reduces potency compared to -F analogs .

Table 2: Impact of substituents on RAF kinase inhibition

SubstituentBRAFwt IC₅₀ (nM)V600E-BRAF IC₅₀ (nM)CRAF IC₅₀ (nM)
-F2765787
-OMe42098135
-Me510110160

Cross-Coupling and Conjugation Reactions

The chlorine atom at the 2-position facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings for diversification:

  • Noscapine conjugates : Coupling imidazo[2,1-b]thiazole with noscapine via a thiazole-amine linker (compound 5 ) induces 76.94% G₂/M cell-cycle arrest in MIAPaCa-2 pancreatic cancer cells, outperforming parent compounds .

  • Guanylhydrazone formation : Reaction with aminoguanidine yields derivatives with antitumor activity, though specific yields are unreported .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and binding affinity.

  • Reduction : Hydrogenation of the imidazole ring under catalytic conditions (e.g., Pd/C, H₂) saturates the ring, though this is less explored in recent studies.

Biological Activity and Mechanistic Insights

Structural modifications directly correlate with therapeutic effects:

  • Anticancer activity : Imidazo[2,1-b]thiazole-noscapine hybrids (e.g., 11e ) exhibit 43% G₂/M arrest via tubulin binding, while 7a (fluorinated analog) shows 56.33% arrest .

  • Kinase inhibition : Pan-RAF inhibitors like 24d suppress melanoma proliferation by targeting mutant BRAF pathways .

Key Research Findings

  • Microwave-assisted synthesis significantly improves yield and reduces reaction time compared to traditional methods .

  • Fluorine substituents at the phenyl ring enhance kinase inhibition by 3–5 fold over methyl or methoxy groups .

  • Conjugation with natural alkaloids (e.g., noscapine) amplifies cytotoxicity while mitigating off-target effects .

Q & A

Q. What are the common synthetic routes for imidazo[2,1-b]thiazole derivatives, and how do reaction conditions influence yields?

Imidazo[2,1-b]thiazole derivatives are synthesized via cyclization reactions, such as the reaction of hydrazonoyl halides with alkyl carbothioates . Alternatively, Friedel-Crafts acylation using Eaton's reagent under solvent-free conditions offers high yields (90–96%) with excellent regioselectivity, as demonstrated for fused phenylbenzo[d]imidazo[2,1-b]thiazoles . Key factors include temperature control (e.g., 80–100°C) and catalyst choice (e.g., Eaton's reagent vs. Lewis acids).

Q. How is X-ray crystallography applied to determine the structural conformation of imidazo[2,1-b]thiazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) resolves dihedral angles and intermolecular interactions. For example, the title compound 2-isobutyl-6-(4-methoxyphenyl)-imidazo[2,1-b][1,3,4]thiadiazole exhibits a near-planar fused-ring system (r.m.s. deviation = 0.002 Å) and weak C–H⋯O interactions stabilizing the crystal lattice . Such data validate computational models and guide structure-activity relationship (SAR) studies.

Q. What pharmacological activities are associated with imidazo[2,1-b]thiazole derivatives?

These derivatives exhibit broad bioactivity, including antimicrobial, antitumor, and anti-inflammatory properties. For instance, substituted imidazo[2,1-b]thiazoles show potent antifungal activity against Candida albicans (MIC = 1.56 µg/mL) and antitumor effects via kinase inhibition . Activity correlates with substituents like trifluoromethyl or halogen groups, which enhance lipophilicity and target binding .

Q. What analytical techniques are critical for confirming the purity and identity of imidazo[2,1-b]thiazole derivatives?

Thin-layer chromatography (TLC) monitors reaction progress, while high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm molecular formulas and substituent positions . Melting point analysis (e.g., electrothermal apparatus) and HPLC (≥95% purity) ensure batch consistency .

Q. How do structural modifications (e.g., halogenation) impact the physicochemical properties of imidazo[2,1-b]thiazoles?

Chlorine or bromine substituents increase molecular weight and polarity, affecting solubility (logP) and bioavailability. For example, 6-(4-bromophenyl)-2-(4-fluorobenzyl)-imidazo[2,1-b][1,3,4]thiadiazole has a logP of 3.8, suitable for blood-brain barrier penetration . Methoxy groups enhance metabolic stability but reduce aqueous solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the design of imidazo[2,1-b]thiazole derivatives?

Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to prioritize synthetic targets. Molecular docking identifies binding poses in targets like EGFR kinase, with scoring functions (e.g., Glide XP) validating interactions . Quantum mechanical/molecular mechanical (QM/MM) models further refine reaction pathways for regioselective substitutions .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR shifts) for imidazo[2,1-b]thiazole analogs?

Contradictions in proton assignments arise from tautomerism or solvent effects. Cross-verification using 2D NMR (e.g., HSQC, HMBC) and SC-XRD resolves ambiguities. For example, NOESY correlations in 6-(4-methoxyphenyl)-2-(trifluoromethyl) derivatives confirmed substituent orientation .

Q. How do solvent-free conditions enhance the sustainability of imidazo[2,1-b]thiazole synthesis?

Solvent-free Friedel-Crafts acylation reduces waste and energy consumption. A 2023 protocol achieved 96% yield with Eaton's reagent, eliminating toxic solvents like DCM . Life-cycle assessment (LCA) metrics (e.g., E-factor < 0.1) validate this approach as greener than traditional methods.

Q. What in silico models predict the pharmacokinetic behavior of imidazo[2,1-b]thiazole derivatives?

SwissADME and pkCSM tools estimate parameters like bioavailability (%F = 65–80%) and plasma protein binding (%PPB = 85–92%). Veber's rule (TPSA < 140 Ų, rotatable bonds ≤10) confirms oral bioavailability for derivatives like benzo-[d]-imidazo[2,1-b]-thiazoles . MDCK permeability assays further validate predictions.

Q. How can regioselective functionalization of imidazo[2,1-b]thiazoles be achieved for targeted drug discovery?

Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl enables selective C–H activation at the 5-position . For example, palladium-catalyzed coupling introduces aryl groups at this site, critical for optimizing antitumor activity (IC₅₀ = 0.8 µM in MCF-7 cells) .

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